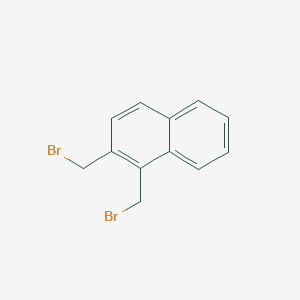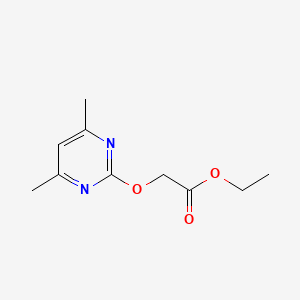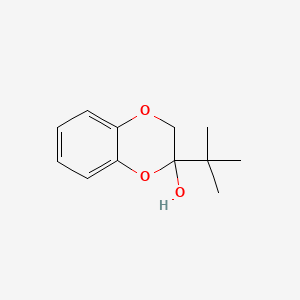
Methyl 3-(dimethylamino)-2-phenylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-3-(dimethylamino)-2-phenyl-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group and a phenyl group attached to a propenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dimethylamino)-2-phenylprop-2-enoate typically involves the reaction of dimethylamine with a suitable precursor such as cinnamic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. Common reagents used in the synthesis include methyl iodide and base catalysts such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z)-3-(dimethylamino)-2-phenyl-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-3-(dimethylamino)-2-phenyl-2-propenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(dimethylamino)-2-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (E)-3-(dimethylamino)-2-phenyl-2-propenoate: The (E)-isomer of the compound with different spatial arrangement.
Methyl 3-(dimethylamino)-2-phenylpropanoate: A similar compound with a saturated carbon chain.
Methyl 3-(dimethylamino)-2-phenylacrylate: A related compound with a different ester group.
Uniqueness
Methyl (Z)-3-(dimethylamino)-2-phenyl-2-propenoate is unique due to its specific (Z)-configuration, which may confer distinct chemical and biological properties compared to its isomers and related compounds. This configuration can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
methyl 3-(dimethylamino)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-13(2)9-11(12(14)15-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
UTMZHSWEBBBOKY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)
![3-benzyl-N-[(4-fluorophenyl)methylideneamino]quinoxalin-2-amine](/img/structure/B1307390.png)

![2-[3-(Trifluoromethyl)phenoxy]propanohydrazide](/img/structure/B1307400.png)

![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)


